molecular formula C12H8F2N2O2 B8407258 2,4-difluoro-5-nitro-N-phenylaniline

2,4-difluoro-5-nitro-N-phenylaniline

Cat. No. B8407258
M. Wt: 250.20 g/mol
InChI Key: YOCIPVSXHAEDLM-UHFFFAOYSA-N
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Patent
US07115644B2

Procedure details

A mixture of 2,4-difluoro-5-nitroaniline (3.00 g, 17.23 mmol) (see EP0379894 A3), phenylboronic acid (6.30 g, 51.69 mmol), copper(II) acetate (3.13 g, 17.23 mmol) and 4 Å molecular sieves (3.0 g) in dichloromethane (170.0 mL) and triethylamine (12.01 mL, 43.08 mmol) was placed in a round bottomed flask. The resulting suspension was stirred under at room temperature under a dry ambient atmosphere 50 h. The mixture was filtered through diatomaceous earth and the solvent was evaporated. Additional phenylboronic acid (6.30 g, 51.69 mmol), copper(II) acetate (3.13 g, 17.23 mmol), molecular sieves (3.00 g) triethylamine (12.01 mL, 43.08 mmol), and dichloromethane (170.00 mL) were added and the slurry was stirred for 12 h. The mixture was again filtered through diatomaceous earth and the solvent was evaporated. The resulting residue was re-dissolved in EtOAc, adsorbed on silica and flash chromatographed (15% EtOAc/hexanes) to give 2,4-difluoro-5-nitro-N-phenylaniline as an orange solid (3.92 g, 91% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.13 g
Type
catalyst
Reaction Step One
Quantity
12.01 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
12.01 mL
Type
reactant
Reaction Step Three
Quantity
3.13 g
Type
catalyst
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH2:4].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C>ClCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH:4][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.13 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
12.01 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
12.01 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.13 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred under at room temperature under a dry ambient atmosphere 50 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
STIRRING
Type
STIRRING
Details
the slurry was stirred for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was again filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was re-dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
chromatographed (15% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
FC1=C(NC2=CC=CC=C2)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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